molecular formula C20H16N2O B12569337 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- CAS No. 192943-11-6

1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl-

Cat. No.: B12569337
CAS No.: 192943-11-6
M. Wt: 300.4 g/mol
InChI Key: HPJQEZJCSVLEIW-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with furanyl, methylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazines with 1,3-diketones: This method involves the reaction of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst.

    Condensation reactions: These reactions may involve the condensation of an aldehyde with a hydrazine derivative followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst concentration are optimized.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 3,5-diphenyl-: A similar compound with two phenyl groups.

    1H-Pyrazole, 3-(4-methylphenyl)-5-phenyl-: Another compound with a methylphenyl and phenyl group.

Uniqueness

1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is unique due to the presence of the furanyl group, which may impart specific properties such as increased biological activity or altered chemical reactivity.

For precise and detailed information, consulting specific scientific literature and research articles is recommended.

Properties

CAS No.

192943-11-6

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-(4-methylphenyl)-1-phenylpyrazole

InChI

InChI=1S/C20H16N2O/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-23-20)22(21-18)17-6-3-2-4-7-17/h2-14H,1H3

InChI Key

HPJQEZJCSVLEIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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